molecular formula C4H5F2N3 B2844223 1-Azido-1-(difluoromethyl)cyclopropane CAS No. 1936730-27-6

1-Azido-1-(difluoromethyl)cyclopropane

Cat. No. B2844223
CAS RN: 1936730-27-6
M. Wt: 133.102
InChI Key: YMFVPMLPWBVZFH-UHFFFAOYSA-N
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Description

1-Azido-1-(difluoromethyl)cyclopropane is a chemical compound with the molecular formula C4H5F2N3 . It is a derivative of cyclopropane, which is a three-membered ring compound . The compound has a molecular weight of 133.1 .


Synthesis Analysis

The synthesis of similar compounds, such as 1-Azido-1,1,2,2-tetrafluoroethane, has been reported in the literature . The synthesis was achieved by the addition of an azide anion to tetrafluoroethylene in a protic medium . The resulting azide was shown to be thermally stable and insensitive to impact .


Molecular Structure Analysis

The molecular structure of 1-Azido-1-(difluoromethyl)cyclopropane consists of a three-membered cyclopropane ring with a difluoromethyl group and an azido group attached to the same carbon atom . The exact structure can be determined using techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

The azide group in 1-Azido-1-(difluoromethyl)cyclopropane can participate in various chemical reactions. For instance, copper(I)-catalyzed [3 + 2] cycloaddition with alkynes can afford 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can then undergo further transformations, such as rhodium(II)-catalyzed transannulation with nitriles to form novel N-tetrafluoroethylimidazoles .

Scientific Research Applications

Peptidotriazoles on Solid Phase

This application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, highlighting the utility of azides in the synthesis of 1H-[1,2,3]-triazoles. This method facilitates the incorporation of azido groups into peptide backbones or side chains, showcasing the compatibility of this reaction with solid-phase peptide synthesis. The process is noted for its mildness, efficiency, and the ability to yield diversely substituted [1,2,3]-triazoles, demonstrating the chemical versatility of azido-containing compounds like 1-Azido-1-(difluoromethyl)cyclopropane in peptide modification (Tornøe, Christensen, & Meldal, 2002).

Gold-Catalyzed Cascade Cyclization

Another innovative application is observed in the gold-catalyzed cascade cyclization of (azido)ynamides, which efficiently converts these compounds into indoloquinolines. This method reveals the capacity of azido groups to undergo transformation into complex heterocyclic structures, offering an efficient strategy for constructing compounds with potential pharmacological applications (Tokimizu, Oishi, Fujii, & Ohno, 2014).

Annulation Reactions

Azido groups are also pivotal in annulation reactions with donor/acceptor cyclopropanes, forming unique azabicyclic scaffolds. This application underlines the potential of azido compounds in generating new molecular architectures through reactions that may involve vinyl nitrene intermediates, showcasing the role of azido groups in expanding the toolbox of organic synthesis (Curiel Tejeda, Irwin, & Kerr, 2016).

Direct N-cyclopropylation

The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents another significant application. This technique emphasizes the utility of cyclopropane rings, such as those in 1-Azido-1-(difluoromethyl)cyclopropane, in medicinal chemistry due to their spatial, electronic features, and high metabolic stability. Such applications underscore the cyclopropyl group's role in the direct functionalization of nitrogen-containing heterocycles, highlighting its importance in drug development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Safety and Hazards

While specific safety and hazard data for 1-Azido-1-(difluoromethyl)cyclopropane is not available, it’s important to note that azides in general are energy-rich molecules that often exhibit explosive properties . Therefore, they should be handled with caution.

Future Directions

The synthesis and study of 1-Azido-1-(difluoromethyl)cyclopropane and similar compounds have potential applications in various fields. For instance, a [2+1] annulation reaction of di/trifluorodiazoethane with (alkylidene)malononitriles has been developed, offering a streamlined synthesis of a wide range of stereospecific and densely functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles . Further functional group interconversions or skeletal elaborations can afford structurally distinct cyclopropyl variants .

properties

IUPAC Name

1-azido-1-(difluoromethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFVPMLPWBVZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-1-(difluoromethyl)cyclopropane

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